molecular formula C13H17ClN2S B5708374 N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea

N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea

Cat. No. B5708374
M. Wt: 268.81 g/mol
InChI Key: JXDKRENUYDTXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCPTU) is a thiourea derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and thermoregulation. CMCPTU has been shown to have a high affinity for TRPV1, making it an ideal tool for studying the channel's function and potential therapeutic applications.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea works by binding to a specific site on the TRPV1 channel, inhibiting its activation by various stimuli, including heat, capsaicin, and acidic pH. This inhibition of TRPV1 activation leads to a reduction in pain perception and other physiological effects.
Biochemical and Physiological Effects:
In addition to its role as a TRPV1 inhibitor, N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including the voltage-gated potassium channel Kv1.3, which plays a role in T-cell activation and proliferation. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its high potency and specificity for TRPV1. This makes it an ideal tool for studying the function of TRPV1 channels and their potential therapeutic applications. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is that it can also inhibit the activity of other ion channels and enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea. One area of interest is the development of more potent and specific TRPV1 inhibitors for potential therapeutic applications. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and immune function. Additionally, the potential use of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a tool for studying the function of other ion channels and enzymes warrants further investigation.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in anhydrous toluene, and the resulting product is purified by recrystallization. The yield of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is typically around 70%.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been widely used in scientific research to study the function of TRPV1 channels. It has been shown to be a potent inhibitor of TRPV1 activation, making it an ideal tool for investigating the role of TRPV1 in pain perception, thermoregulation, and other physiological processes. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been used to study the potential therapeutic applications of TRPV1 inhibitors in the treatment of chronic pain, inflammation, and other conditions.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2S/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDKRENUYDTXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea

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